molecular formula C18H25N3O8 B561526 H-Glu-Thr-Tyr-OH CAS No. 110642-78-9

H-Glu-Thr-Tyr-OH

Cat. No. B561526
M. Wt: 411.411
InChI Key: VHPVBPCCWVDGJL-IRIUXVKKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Glu-Thr-Tyr-OH” is a tripeptide composed of the amino acids Glutamic Acid (Glu), Threonine (Thr), and Tyrosine (Tyr) . It is a synthetic peptide and has been reported for its potential role in hypertension treatment as an Angiotensin-converting enzyme (ACE) inhibitory peptide .


Synthesis Analysis

Peptide synthesis involves a variety of site-selective modifications . The synthesis of “H-Glu-Thr-Tyr-OH” would likely involve the standard methods of peptide synthesis, which include the coupling of carboxyl groups and amino groups of the respective amino acids . The process may also involve protection and deprotection steps to ensure the correct sequence of amino acids .


Molecular Structure Analysis

The molecular weight of “H-Glu-Thr-Tyr-OH” is 411.41 , and its chemical formula is C18H25N3O8 . The structure of this peptide would be determined by the sequence and properties of its constituent amino acids, Glu, Thr, and Tyr .


Chemical Reactions Analysis

The chemical reactions involving “H-Glu-Thr-Tyr-OH” would be largely dependent on the functional groups present in its constituent amino acids. For instance, the phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Glu-Thr-Tyr-OH” would be determined by its molecular structure and the properties of its constituent amino acids. It has a molecular weight of 411.41 and a chemical formula of C18H25N3O8 .

Scientific Research Applications

Phosphorylation Research

The synthetic phosphotyrosyl tridecapeptide H-Arg-Leu-Ile-Glu-Asp-Asn-Glu-Tyr(P)-Thr-Ala-Arg-Gln-Gly-OH, which includes a sequence similar to H-Glu-Thr-Tyr-OH, is studied for its phosphorylation properties. This peptide can be phosphorylated by casein kinases, highlighting its role in kinase research and potential applications in understanding protein modifications (Perich et al., 1990).

Enzymatic Reaction Mechanisms

Carboxylic groups of Asp and Glu, similar to those in H-Glu-Thr-Tyr-OH, are key components in enzymatic reactions. Research shows the importance of hydrogen-bond structures in these groups for understanding the mechanisms of enzymatic reactions, relevant to protein function and drug design (Takei et al., 2008).

Peptide Ligand Binding

Studies on peptide hormones, like Urotensin II, which contain sequences similar to H-Glu-Thr-Tyr-OH, provide insights into the binding modes of peptide ligands to G protein-coupled receptors. This research is crucial for developing new therapeutics targeting these receptors (Grieco et al., 2009).

Solid-Phase Peptide Synthesis

The synthesis of peptides containing sequences like H-Glu-Thr-Tyr-OH is explored in solid-phase peptide synthesis. This method is fundamental in producing peptides for various biological and pharmaceutical applications (Valerio et al., 1989).

Catalytic Properties in Polypeptides

The catalytic properties of polypeptides containing sequences like H-Glu-Thr-Tyr-OH are investigated, particularly in relation to enzyme-like hydrolysis. Such studies contribute to understanding the catalytic mechanisms of polypeptides and their potential applications (Shibnev et al., 1979).

Free Radical Scavenging

Research into the antioxidant properties of glutathione, which shares similar functional groups with H-Glu-Thr-Tyr-OH, sheds light on the molecule's ability to scavenge various free radicals. This research is significant for understanding oxidative stress and developing antioxidants (Galano & Álvarez-Idaboy, 2011).

Safety And Hazards

As a synthetic peptide, “H-Glu-Thr-Tyr-OH” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(4S)-4-amino-5-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O8/c1-9(22)15(21-16(26)12(19)6-7-14(24)25)17(27)20-13(18(28)29)8-10-2-4-11(23)5-3-10/h2-5,9,12-13,15,22-23H,6-8,19H2,1H3,(H,20,27)(H,21,26)(H,24,25)(H,28,29)/t9-,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPVBPCCWVDGJL-IRIUXVKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu-Thr-Tyr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-Glu-Thr-Tyr-OH
Reactant of Route 2
Reactant of Route 2
H-Glu-Thr-Tyr-OH
Reactant of Route 3
Reactant of Route 3
H-Glu-Thr-Tyr-OH
Reactant of Route 4
H-Glu-Thr-Tyr-OH
Reactant of Route 5
H-Glu-Thr-Tyr-OH
Reactant of Route 6
H-Glu-Thr-Tyr-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.